1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2-chloro-5-(difluoromethoxy)benzene with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to maintain precise control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure with trifluoromethylthio group instead of chlorine.
Chloroacetone (1-Chloropropan-2-one): A simpler compound with a similar chlorinated structure.
Uniqueness
1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C10H8Cl2F2O2 |
---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
1-chloro-1-[2-chloro-5-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Cl2F2O2/c1-5(15)9(12)7-4-6(16-10(13)14)2-3-8(7)11/h2-4,9-10H,1H3 |
InChI Key |
RNWSLFXRJCXSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.